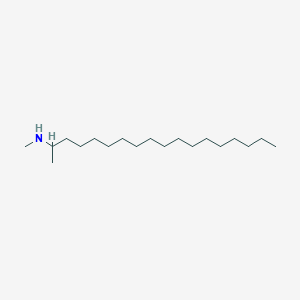
N-Methyloctadecan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyloctadecan-2-amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom. This compound is characterized by a long alkyl chain, making it a fatty amine, which is often used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyloctadecan-2-amine can be synthesized through several methods:
Reductive Amination: This involves the reaction of octadecan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Alkylation of Ammonia: Another method involves the alkylation of ammonia with octadecyl halides.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of nitriles or the reductive amination of fatty acids. These methods are preferred due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyloctadecan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-Methyloctadecan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a surfactant in various chemical processes.
Biology: This compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: This compound is used in the production of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which N-Methyloctadecan-2-amine exerts its effects involves its interaction with cell membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with various enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Methylhexadecan-2-amine: Similar in structure but with a shorter alkyl chain.
N-Methyloctadecan-1-amine: Differing in the position of the amine group.
N,N-Dimethyloctadecan-2-amine: A tertiary amine with an additional methyl group.
Uniqueness
N-Methyloctadecan-2-amine is unique due to its specific alkyl chain length and the position of the amine group, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific surfactant characteristics and membrane interactions .
Properties
CAS No. |
60472-35-7 |
|---|---|
Molecular Formula |
C19H41N |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N-methyloctadecan-2-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20-3/h19-20H,4-18H2,1-3H3 |
InChI Key |
UCRWSAUUCAAKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















